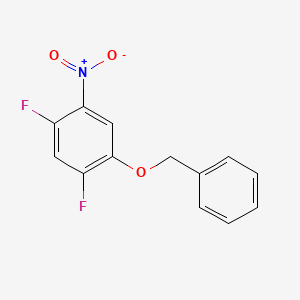

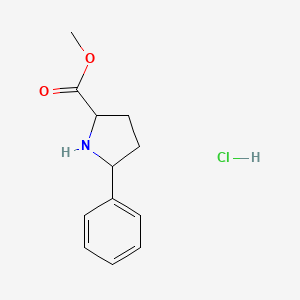

1-(4-Phenyl-cyclohexyl)-piperazine

説明

“1-(4-Phenyl-cyclohexyl)-piperazine” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of mercaptotriazoles with 2-chloro-N-(2-thiazolyl)acetamide . The chemical structures of the compounds were elucidated by IR, 1H-NMR, FAB±MS spectral data .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Chemical Reactions Analysis

A general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed from the reaction of amidrazones with ethyl azodicarboxylate and triethylamine (Mitsunobu reagent) in EtOH . This highly regioselective one-pot process provides rapid access to highly diverse triazoles .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Oncology Applications

- Sigma Receptor Ligands for Oncology and Diagnostic Applications : Research on analogues of sigma receptor ligand PB28, which shares structural similarities with 1-(4-Phenyl-cyclohexyl)-piperazine, indicates potential use in therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity aim to enhance tumor cell entry and minimize antiproliferative activity, which could be beneficial in cancer treatment and imaging using positron emission tomography (PET) radiotracers (Abate et al., 2011).

Antimicrobial Activity

- Anti-Mycobacterial Activity : Piperazine and its derivatives have shown significant potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold is highlighted in its role as a core component in several potent anti-TB molecules, suggesting a promising direction for developing new anti-mycobacterial agents (Girase et al., 2020).

Neuropharmacological Research

- Serotonin Receptor Agonists for Central Therapeutic Applications : Piperazine derivatives are researched for their central pharmacological activities, primarily involving the monoamine pathway activation. These derivatives have been explored for antipsychotic, antidepressant, and anxiolytic applications, showcasing the piperazine moiety's significance in developing central nervous system (CNS) therapeutics (Brito et al., 2018).

Anticancer Research

- Antitumor Activity Against Breast Cancer : A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and evaluated for their anticancer activities against MCF-7 breast cancer cells. Compounds with specific phenyl substitutions showed promising antiproliferative properties, indicating the potential for developing new cancer therapeutics based on piperazine derivatives (Yurttaş et al., 2014).

Metabolic Studies

- Metabolic Pathway Elucidation : Studies on the metabolic pathways of novel antidepressants like Lu AA21004 highlight the role of piperazine derivatives in understanding the oxidative metabolism involving cytochrome P450 and other enzymes. This research provides insight into the metabolic transformations of therapeutics containing piperazine structures, which can inform drug development and safety evaluations (Hvenegaard et al., 2012).

作用機序

Target of Action

Thiazoles, a class of compounds to which this compound is related, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on their structure . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biological pathways, depending on their structure and the specific targets they interact with .

Result of Action

Thiazole derivatives are known to have a wide range of biological effects, depending on their structure and the specific targets they interact with .

将来の方向性

特性

IUPAC Name |

1-(4-phenylcyclohexyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-5,15-17H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJADAJHHHZRBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenyl-cyclohexyl)-piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)

![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)

![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)